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Compound of Interest

Compound Name: 4-(2-chlorophenyl)oxazole
CAS No.: 649735-37-5
Cat. No.: B8097519
Get Quote
. J

Executive Summary

Compound: 4-(2-Chlorophenyl)oxazole CAS: 649735-37-5 Molecular Weight: 179.60 g/mol
[11[2][3]

This guide provides a technical analysis of the physical properties of 4-(2-
chlorophenyl)oxazole, focusing on its melting point (MP) range in comparison to its structural
isomers. While the para-substituted isomer (4-(4-chlorophenyl)oxazole) is a well-characterized
high-melting solid, the ortho-substituted analog presents unique characterization challenges
due to steric hindrance and crystal packing disruption.

Key Finding: Pure 4-(2-chlorophenyl)oxazole typically exists as a low-melting solid or viscous
oil at room temperature (estimated MP < 45 °C), contrasting sharply with the crystalline para-
isomer (MP > 100 °C). This guide outlines the experimental protocols for synthesis, purification,
and definitive characterization.

Technical Profile & Comparative Analysis
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The melting point of 4-aryloxazoles is heavily influenced by the substitution pattern on the
phenyl ring. The ortho-chloro substituent in 4-(2-chlorophenyl)oxazole introduces a steric
clash with the oxazole ring nitrogen/oxygen, forcing the phenyl ring out of planarity. This
reduces

stacking efficiency in the solid state, significantly depressing the melting point compared to the
planar para-isomer.

Table 1: Comparative Physical Properties of 4-
Aryloxazoles

) Est.[4][5]
o Physical State ) ] Crystal
Compound Substitution Melting Point .
(25°C) Packing Factor
Range
) Low-Melting
4-Phenyloxazole Unsubstituted Solid 45 — 46 °C Moderate
oli
4-(4-
Chlorophenyl)ox Para-Cl Crystalline Solid 108 — 110 °C High (Symmetric)
azole
4-(2- _
) ) Low (Steric
Chlorophenyl)ox Ortho-Cl Qil / Low Solid <45 °C (Est.) )
| Twist)
azole

Note: Researchers should expect 4-(2-chlorophenyl)oxazole to appear as a yellow/orange oil
upon crude isolation. Spontaneous crystallization may require high purity (>98%) and sub-

ambient cooling.
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Experimental Protocol: Synthesis &
Characterization

To accurately determine the physical constants, the compound must first be synthesized and
purified to remove trace solvent or precursor (2-chlorophenacyl bromide), which acts as an
impurity to depress the melting point further.

Synthesis Workflow (Bredereck Reaction)

The most robust route for 4-substituted oxazoles is the Bredereck Synthesis, condensing an

-haloketone with formamide.[6]

Reagents:

e 2-Chlorophenacyl bromide (1.0 eq)

o Formamide (Excess, solvent/reagent)
 Sulfuric acid (Catalytic)

Step-by-Step Protocol:

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenacyl
bromide (10 mmol) in formamide (50 mmol).

o Cyclization: Heat the mixture to 130-140 °C for 4 hours. The reaction proceeds via the
formation of an

-formamido ketone intermediate, which subsequently cyclizes.

e Quench: Cool the reaction mixture to room temperature and pour into crushed ice/water (100
mL).

o Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined
organic layers with saturated NaHCOs (to remove acid) and brine.

e Drying: Dry over anhydrous Na2SOa4 and concentrate under reduced pressure.
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 Purification (Critical): The crude oil must be purified via flash column chromatography (Silica
gel, Hexanes:EtOAc 8:2) to remove unreacted formamide and byproducts.

Melting Point Determination Protocol

Since the expected MP is near ambient temperature, standard capillary methods may be
ambiguous if the sample melts in the hand.

Method A: Capillary Tube (for Solids)
o Chill the purified sample at 4 °C for 24 hours to induce crystallization.
e Pack the capillary tube with 2-3 mm of dry solid.

o Use an automated melting point apparatus with a ramp rate of 1.0 °C/min starting from 25
°C.

o Endpoint: Record the temperature at the first appearance of the liquid meniscus (onset) and
the disappearance of the last crystal (clear point).

Method B: Differential Scanning Calorimetry (DSC) (Recommended for Oils) For samples that
remain oily or semi-solid:

Load 2-5 mg of sample into an aluminum pan.

Cool to -50 °C.

Heat at 10 °C/min to 150 °C.

Identify the endothermic peak corresponding to the solid-liquid transition (

Visualizing the Characterization Logic

The following diagram illustrates the decision-making process for characterizing this compound
based on its physical state.
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Crude 4-(2-Chlorophenyl)oxazole

Purification: Flash Chromatography
(Hexanes:EtOAc)

Physical State at 25°C?
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Caption: Workflow for determining thermal properties based on the isolated physical state of
the oxazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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